Ethyl (6-methoxy-2-naphthoyl) acetate Ethyl (6-methoxy-2-naphthoyl) acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13929205
InChI: InChI=1S/C16H16O4/c1-3-4-15(17)20-16(18)13-6-5-12-10-14(19-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

Ethyl (6-methoxy-2-naphthoyl) acetate

CAS No.:

Cat. No.: VC13929205

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (6-methoxy-2-naphthoyl) acetate -

Specification

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name butanoyl 6-methoxynaphthalene-2-carboxylate
Standard InChI InChI=1S/C16H16O4/c1-3-4-15(17)20-16(18)13-6-5-12-10-14(19-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3
Standard InChI Key LDXWSHJSCXBBEJ-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Ethyl 6-methoxy-2-naphthoate comprises a naphthalene ring substituted with a methoxy group at position 6 and an ethoxycarbonyl group at position 2. X-ray analysis confirms the methoxy group’s near-coplanarity with the aromatic system (torsion angle: 85.31°), while the ethoxy group deviates significantly, adopting a twisted conformation to minimize steric hindrance . The naphthalene core exhibits bond lengths consistent with aromatic delocalization, with C–C distances averaging 1.42 Å.

Table 1: Crystallographic Data for Ethyl 6-Methoxy-2-Naphthoate

ParameterValue
Empirical formulaC₁₄H₁₄O₃
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 14.7132(9) Å
b = 6.1977(4) Å
c = 25.362(2) Å
Volume2312.7(3) ų
Density1.323 Mg/m³
Radiation typeMo Kα (λ = 0.71073 Å)

Crystallographic Refinement

The structure was refined to an R factor of 0.039 and wR of 0.103, with all hydrogen atoms placed geometrically. Displacement parameters indicate minimal thermal motion, consistent with a rigid aromatic system. The ethoxy group’s torsional flexibility is evidenced by higher displacement parameters for terminal methyl hydrogens .

Synthesis and Industrial Production

Synthetic Methodology

Ethyl 6-methoxy-2-naphthoate is synthesized via esterification of 6-methoxy-2-naphthoic acid with ethanol under acidic catalysis. Industrial batches from Strides Arco Labs (Mangalore, India) yield colorless plates via slow evaporation from acetone-toluene mixtures (m.p. 359–361 K) . The process emphasizes solvent polarity and temperature control to optimize crystal quality.

Pharmaceutical Applications

Role in NSAID Synthesis

As a precursor to naproxen and related NSAIDs, ethyl 6-methoxy-2-naphthoate undergoes hydrolysis to yield 6-methoxy-2-naphthoic acid, which is subsequently coupled with chiral auxiliaries. The methoxy group enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to early NSAIDs .

Structure-Activity Relationships

The compound’s planar naphthyl system facilitates π-π stacking with COX-2’s hydrophobic pocket, while the ethoxy group’s torsion modulates solubility. Comparative studies with methyl analogs reveal slower hydrolysis kinetics, advantageous for sustained-release formulations .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows a sharp endotherm at 360 K, correlating with the melting point. The absence of polymorphic transitions below 400 K ensures formulation stability across processing temperatures .

Solubility Profile

Ethyl 6-methoxy-2-naphthoate exhibits low aqueous solubility (0.12 mg/mL at 298 K) but high miscibility in organic solvents like ethanol and dichloromethane. This dichotomy informs its use in lipid-based drug delivery systems .

Table 2: Atomic Displacement Parameters (Ų)

AtomU₁₁U₂₂U₃₃
O10.0390.0330.022
C120.0290.0320.027
C140.0460.0400.033

Future Research Directions

Derivative Development

Modifying the ethoxy group to bulkier substituents (e.g., isopropyl) could enhance metabolic stability. Computational modeling suggests that fluorinated analogs may improve blood-brain barrier penetration for neuroinflammatory applications .

Green Synthesis Initiatives

Current work explores enzyme-catalyzed esterification to reduce reliance on harsh acids. Pilot studies with lipase B from Candida antarctica show 85% conversion under mild conditions, aligning with sustainable chemistry goals .

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